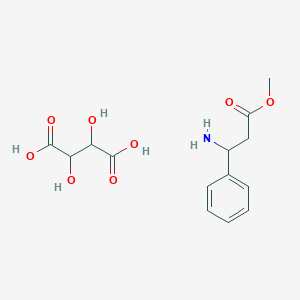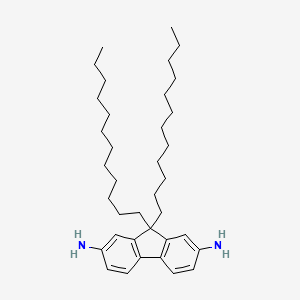
4-Fluoro-2-(hydrazinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H8FN2O It is characterized by the presence of a fluorine atom, a hydrazinylmethyl group, and a phenolic hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydrazinylmethyl)phenol typically involves the reaction of 4-fluoro-2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, and the hydroxyl group remains intact.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazinyl group to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Fluoro-2-(hydrazinylmethyl)phenol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the hydrazinylmethyl group.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydrazinylmethyl group.
4-Fluorophenol: Lacks the hydrazinylmethyl group and has a simpler structure.
Uniqueness
4-Fluoro-2-(hydrazinylmethyl)phenol is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
4-fluoro-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2 |
Clé InChI |
ZTWSLMYZRJITFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)


![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)

